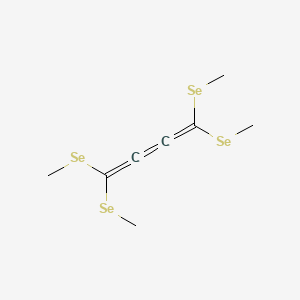![molecular formula C20H18O6 B14225813 [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate CAS No. 554429-98-0](/img/structure/B14225813.png)
[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-dimethoxyphenyl group and an acetate ester at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an anti-inflammatory and anticancer agent. Studies have demonstrated its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Wirkmechanismus
The mechanism of action of [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylacetic acid: A related compound with similar aromatic substitution patterns.
Mescaline: A naturally occurring compound with structural similarities.
Uniqueness
What sets [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate apart from these similar compounds is its unique chromen-2-one core structure, which imparts distinct chemical and biological properties. This uniqueness allows for its application in specialized fields such as medicinal chemistry and material science, where specific reactivity and stability are required.
Eigenschaften
CAS-Nummer |
554429-98-0 |
|---|---|
Molekularformel |
C20H18O6 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C20H18O6/c1-11-15-7-6-14(25-12(2)21)10-18(15)26-20(22)19(11)16-8-5-13(23-3)9-17(16)24-4/h5-10H,1-4H3 |
InChI-Schlüssel |
YSLFVYJBZZQRGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


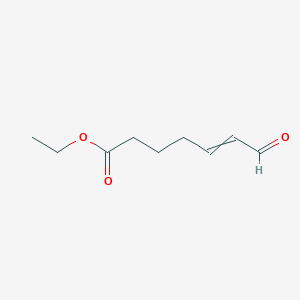
![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
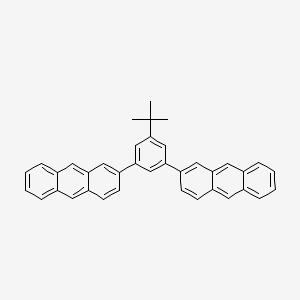
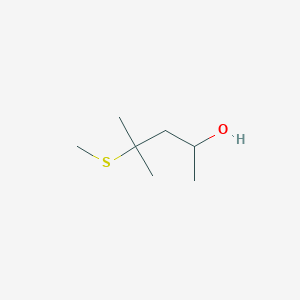
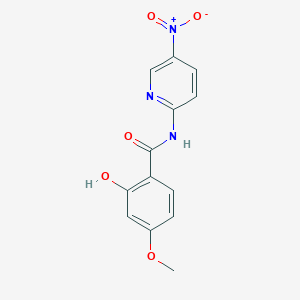
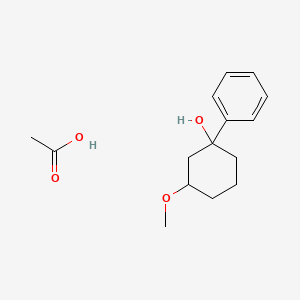
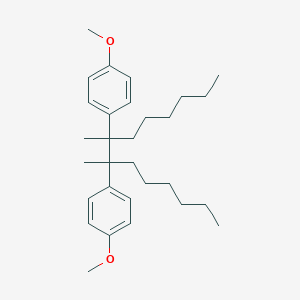

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)

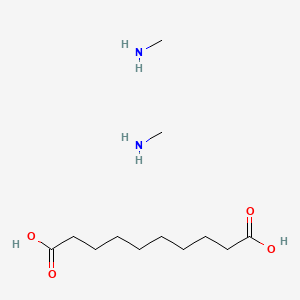
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
